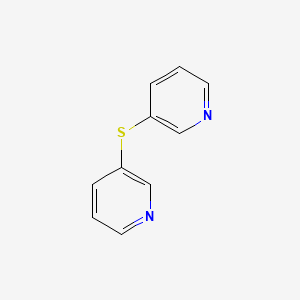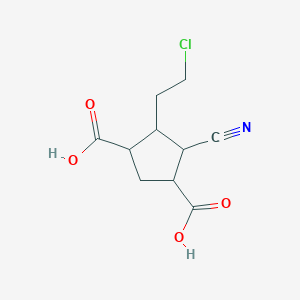
4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid is an organic compound with a complex structure that includes a cyclopentane ring substituted with a chloroethyl group, a cyano group, and two carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclopentane derivative with 2-chloroethyl cyanide, followed by oxidation and carboxylation reactions to introduce the carboxylic acid groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The cyano group can also participate in interactions with biological molecules, affecting their function and signaling pathways.
類似化合物との比較
Similar Compounds
4-(2-Chloroethyl)benzoic acid: Similar structure but with a benzene ring instead of a cyclopentane ring.
5-Cyanocyclopentane-1,3-dicarboxylic acid: Lacks the chloroethyl group.
4-(2-Bromoethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Uniqueness
4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
59042-55-6 |
|---|---|
分子式 |
C10H12ClNO4 |
分子量 |
245.66 g/mol |
IUPAC名 |
4-(2-chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H12ClNO4/c11-2-1-5-6(9(13)14)3-7(10(15)16)8(5)4-12/h5-8H,1-3H2,(H,13,14)(H,15,16) |
InChIキー |
DPWNFLXXTQSUTO-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C1C(=O)O)C#N)CCCl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


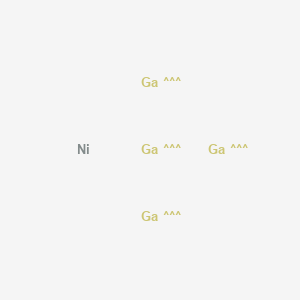
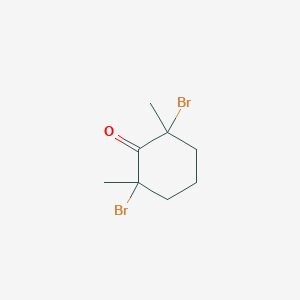
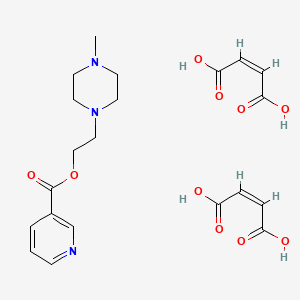
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)
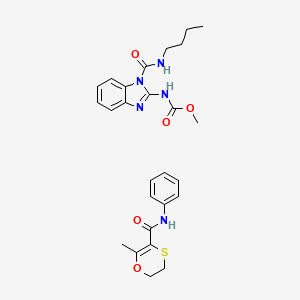
![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
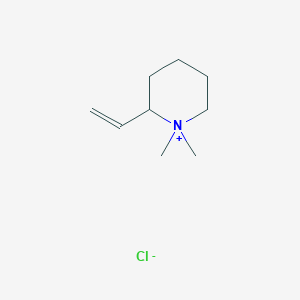
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
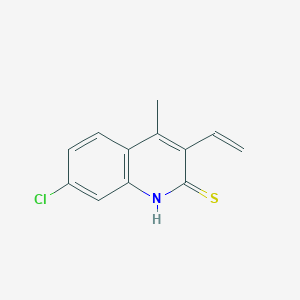
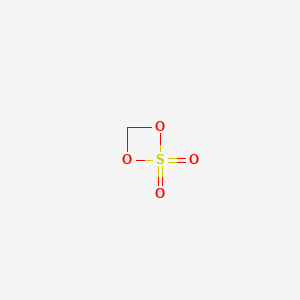
![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)
